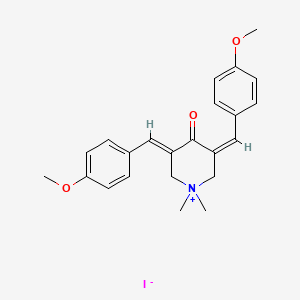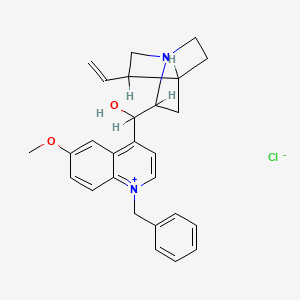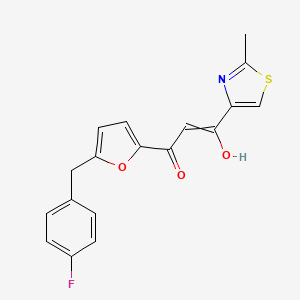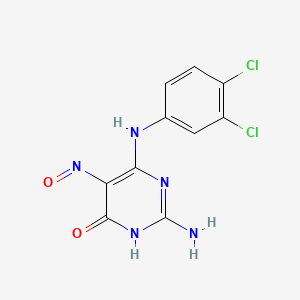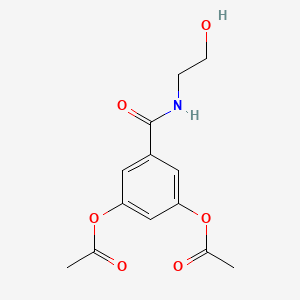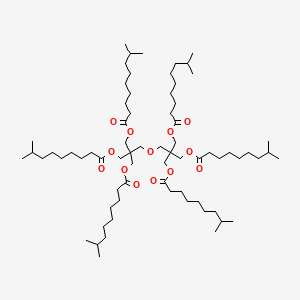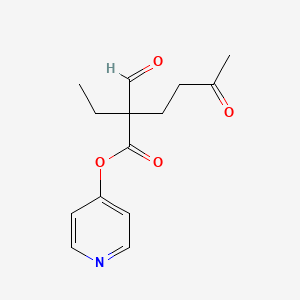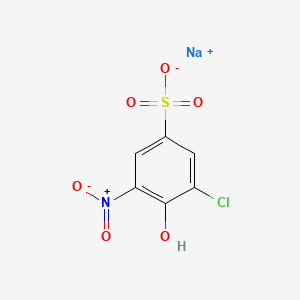
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H3ClNNaO6S and a molecular weight of 275.59889 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves several steps. One common method includes the sulfonation of 3-chloro-4-hydroxy-5-nitrobenzene, followed by neutralization with sodium carbonate to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate can be compared with similar compounds such as:
Sodium 3-nitrobenzenesulfonate: This compound has a similar structure but lacks the chlorine and hydroxyl groups.
4-chloro-3-nitrobenzenesulfonic acid, sodium salt: This compound is similar but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
93981-28-3 |
|---|---|
Molekularformel |
C6H3ClNNaO6S |
Molekulargewicht |
275.60 g/mol |
IUPAC-Name |
sodium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
OEIOYFYIPDKOAV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


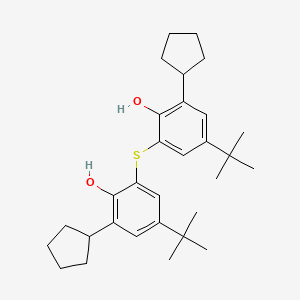
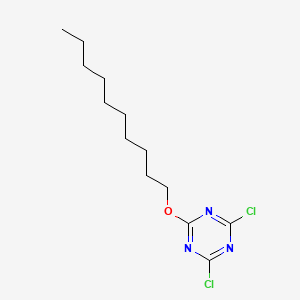
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

